molecular formula C17H13N3O2 B12091301 Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate CAS No. 1356385-96-0

Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate

Cat. No.: B12091301
CAS No.: 1356385-96-0
M. Wt: 291.30 g/mol
InChI Key: WIKRCQCIGCKHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s activity .

Scientific Research Applications

Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate involves the inhibition of specific kinases, particularly the BCR-ABL kinase, including its T315I mutant. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to reduced tumor growth and potentially improved patient outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate is unique due to its specific structural features, such as the carbon-carbon triple bond linker, which allows it to effectively inhibit the BCR-ABL kinase, including resistant mutants. This makes it a valuable compound for developing new therapeutic agents for resistant forms of CML .

Properties

CAS No.

1356385-96-0

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoate

InChI

InChI=1S/C17H13N3O2/c1-12-5-6-14(17(21)22-2)10-13(12)7-8-15-11-18-16-4-3-9-19-20(15)16/h3-6,9-11H,1-2H3

InChI Key

WIKRCQCIGCKHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C#CC2=CN=C3N2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.